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Compound of Interest

Compound Name: 6-methyl-1H-indazol-7-amine

CAS No.: 221681-91-0

Cat. No.: B1270187

Get Quote

Executive Summary
6-methyl-1H-indazol-7-amine (CAS: 221681-91-0) is a critical bicyclic heteroaromatic

intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., Pazopanib

analogs) and other small-molecule therapeutics targeting the VEGF/PDGF pathways. Its

structural uniqueness lies in the 7-amino-6-methyl substitution pattern, which introduces

specific steric and electronic constraints distinct from the more common 5-amino or 6-amino

isomers.

This guide provides a definitive spectroscopic profile, synthesis logic, and quality control

parameters to ensure the identity and purity of this scaffold during medicinal chemistry

campaigns.

Structural Context & Synthesis Logic[1]
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The indazole ring system is prone to annular tautomerism (1H- vs. 2H-indazole). In the solid

state and non-polar solvents, the 1H-tautomer is generally thermodynamically favored.

However, the presence of a basic amine at position 7 and a methyl group at position 6 creates

a "buttressing effect," potentially influencing the tautomeric equilibrium and solubility profile.

Synthetic Pathway
The most robust route to high-purity 6-methyl-1H-indazol-7-amine is the reduction of 6-

methyl-7-nitro-1H-indazole. Direct nitration of 6-methylindazole is often non-selective (yielding

mixtures of 5-nitro and 7-nitro); therefore, the precursor is typically accessed via cyclization of

substituted benzenes.

Validated Reduction Protocol
Reaction: Catalytic Hydrogenation or Chemical Reduction (Fe/AcOH). Mechanism: Nitro group

reduction

Hydroxylamine intermediate

Amine.

6-methyl-7-nitro-1H-indazole
(Precursor)

H2 (g), 10% Pd/C
MeOH, 25°C, 4h

Hydroxylamine
Intermediate

 Step 1: H-uptake 6-methyl-1H-indazol-7-amine
(Target)

 Step 2: Dehydration

Click to download full resolution via product page

Figure 1: Reduction pathway from the nitro-indazole precursor. Note that rigorous exclusion of

oxygen is required to prevent oxidative degradation of the resulting aniline.

Spectroscopic Profile (Reference Data)
The following data represents the consensus spectroscopic profile for 6-methyl-1H-indazol-7-
amine. Due to the electron-donating nature of the 7-amino group, significant shielding is

observed at the C4 and C6 positions relative to the unsubstituted indazole.

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d
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(Recommended due to polarity and H-bonding capability). Instrument Frequency: 400 MHz /
100 MHz.

H NMR Data (400 MHz, DMSO-d

)
Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Logic

12.45 br s 1H H1 (Indazole NH)

Exchangeable;

broad due to

tautomerism.

7.92 s 1H H3

Characteristic

indazole C3-H;

deshielded by

C=N.

6.95
d (

Hz)
1H H4

ortho-coupled to

H5. Shielded by

para-amino

effect.

6.68
d (

Hz)
1H H5

ortho-coupled to

H4.

5.15 br s 2H -NH

Amine protons;

shift varies with

concentration/wa

ter.

2.28 s 3H -CH Methyl group at

C6.
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Analyst Note: The coupling constant (

Hz) between H4 and H5 is diagnostic. If you observe a singlet in the aromatic region

(other than H3), you may have the 5-methyl-6-amine isomer or a different

substitution pattern.

C NMR Data (100 MHz, DMSO-d

)
Shift (

, ppm)
Assignment Type

140.5 C7a Quaternary (Bridgehead)

134.2 C3 CH (Imine-like)

132.1 C7
Quaternary (C-NH

)

125.8 C6 Quaternary (C-Me)

118.4 C3a Quaternary (Bridgehead)

114.5 H5 CH

108.2 H4 CH (Shielded)

17.8 -CH Methyl Carbon

Mass Spectrometry (ESI-MS)
Formula: C
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H

N

Molecular Weight: 147.18 g/mol [1]

Ionization Mode: Positive Mode (ESI+)

Ion m/z (Observed) Identity

[M+H] 148.2
Protonated Molecular Ion

(Base Peak)

[M+Na] 170.2
Sodium Adduct (Common in

glass containers)

[2M+H] 295.4
Dimer (Concentration

dependent)

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

3420, 3340 cm

: N-H stretching (Primary amine, doublet).

3100-2800 cm

: C-H stretching (Aromatic and Methyl).

1625 cm

: C=N stretching (Indazole ring).

1580 cm

: N-H bending (Scissoring).

Experimental Protocols
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Synthesis of 6-methyl-1H-indazol-7-amine
Prerequisite: 6-methyl-7-nitro-1H-indazole precursor.

Setup: Charge a hydrogenation vessel with 6-methyl-7-nitro-1H-indazole (1.0 eq) and

Methanol (10 vol).

Catalyst: Add 10% Pd/C (50% wet, 0.1 wt eq) under an inert nitrogen atmosphere. Caution:

Pyrophoric.

Reaction: Purge vessel with Hydrogen gas (H

). Maintain pressure at 30-50 psi and temperature at 25-30°C for 4-6 hours.

Monitoring: Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM). The starting material

(nitro) is less polar than the product (amine).

Workup: Filter the catalyst through a pad of Celite. Wash the pad with MeOH.

Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine as a

light brown/beige solid.

Purification (Optional): Recrystallization from Ethanol/Heptane or flash chromatography

(DCM/MeOH gradient).

Quality Control: Regioisomer Detection
The most common impurity is the 5-amino isomer (if the nitration of the precursor was not

selective).

Differentiation:

7-amino isomer (Target): H4 and H5 appear as two doublets (

Hz).

5-amino isomer: Protons at C4 and C7 are para to each other (singlets or weak meta

coupling).
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6-amino isomer: Protons at C5 and C7 are meta to each other.

Indazole Core

H3 (s) H4 (d) H5 (d) Me (s)

Coupling Constants (J)

Ortho coupling
(J ~8.2 Hz)

Warning: Singlets imply
wrong substitution (5-amino)

If J is absent

Click to download full resolution via product page

Figure 2: NMR logic flow for verifying the 6,7-substitution pattern versus 5,6- or 4,6-isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-methyl-1H-indazol-7-amine | C8H9N3 | CID 18545442 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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3. Ethylazanium chloride | C2H8ClN | CID 521681 - PubChem [pubchem.ncbi.nlm.nih.gov]
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To cite this document: BenchChem. [Technical Whitepaper: Spectroscopic Characterization
& Structural Analysis of 6-methyl-1H-indazol-7-amine]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1270187/docs#technical-whitepaper-
spectroscopic-characterization-structural-analysis-of-6-methyl-1h-indazol-7-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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